12H-Benzo[b]phenothiazine
Description
Contextualization of Phenothiazine (B1677639) and Benzophenothiazine Cores in Organic and Medicinal Chemistry
The phenothiazine core, a tricyclic structure with two benzene (B151609) rings fused to a central 1,4-thiazine ring, has been a cornerstone of medicinal chemistry for over a century. casirmediapublishing.commdpi.com Initially recognized for their use as dyes, phenothiazine derivatives quickly gained prominence for their diverse pharmacological activities. casirmediapublishing.comresearchgate.net The introduction of N-substituted phenothiazines in the mid-20th century revolutionized psychiatry with the development of antipsychotic drugs like chlorpromazine. researchgate.netwikipedia.org This breakthrough established phenothiazine as a prototypical "lead structure" in pharmaceutical research, a parent molecule from which countless derivatives with a wide spectrum of biological activities have been synthesized. researchgate.netwikipedia.org These activities include antipsychotic, antihistaminic, anti-inflammatory, anticancer, and antimicrobial properties. casirmediapublishing.comresearchgate.net
The fusion of an additional benzene ring to the phenothiazine scaffold creates benzophenothiazines, which exhibit modified electronic and biological properties. This extension of the π-conjugated system in 12H-Benzo[b]phenothiazine, where the benzene ring is fused at the [b] position, results in unique electronic and redox characteristics. These properties have made benzophenothiazines, including the this compound isomer, valuable in materials science as photosensitizers and in medicinal chemistry for their potential as enhanced therapeutic agents. researchgate.net For instance, research has shown that certain benzophenothiazines exhibit significant anticancer activity. unl.edu
Historical Development and Significance of this compound Research
The synthesis of the parent phenothiazine molecule was first achieved by Bernthsen in 1883 through the reaction of diphenylamine (B1679370) with sulfur. wikipedia.org This foundational work paved the way for the exploration of its derivatives. The development of benzophenothiazines, including the this compound isomer, followed as chemists sought to modify the core structure to achieve new properties. A historically significant method for synthesizing this compound involves the high-temperature cyclization of 2-aminobiphenyl (B1664054) derivatives with elemental sulfur.
Early research into this compound and its isomers was often intertwined with the broader investigation of phenothiazine dyes and their photochemical properties. researchgate.net A notable development in the study of this compound was the discovery of its reactivity with heterocyclic azides under thermal or photochemical conditions, leading to the formation of azomethine dyes. acs.org This reactivity highlighted its potential in the development of new coloring agents. More recent synthetic advancements have included the use of Suzuki-Miyaura couplings and microwave-assisted synthesis to create derivatives with greater regioselectivity and in higher yields. These methodological improvements have been crucial in facilitating more detailed investigations into the compound's biological and material applications.
Overview of Current Research Trajectories for this compound and its Derivatives
Contemporary research on this compound and its derivatives is multifaceted, spanning medicinal chemistry, materials science, and organic synthesis. A significant area of focus is its potential as an anticancer and antifungal agent.
In oncology, derivatives of this compound have demonstrated notable antiproliferative activity. For example, this compound-6,11-diones have shown potent activity against HeLa cervical cancer cells. nih.gov Research has also explored the ability of these compounds to induce apoptosis in cancer cells. Furthermore, some derivatives have been investigated for their ability to reverse multidrug resistance (MDR) in cancer cells, a major challenge in chemotherapy.
The antifungal properties of this compound derivatives are also under active investigation. Studies have shown that certain substituted derivatives exhibit broad-spectrum antifungal effects, with some compounds showing inhibitory activity against Candida albicans at low concentrations.
In the realm of materials science, the extended π-conjugated system of this compound makes it an attractive candidate for applications in organic electronics. Phenyl-substituted derivatives have been utilized as effective visible light photoredox catalysts in metal-free atom transfer radical polymerization (ATRP). lookchem.com This application leverages the compound's unique electronic properties to facilitate controlled polymerization reactions.
The development of novel synthetic methodologies for this compound and its derivatives continues to be a key research trajectory. Modern synthetic strategies aim to provide more efficient and selective access to a wider range of derivatives, enabling further exploration of their structure-activity relationships and potential applications. lookchem.com
Structure
3D Structure
Properties
IUPAC Name |
12H-benzo[b]phenothiazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NS/c1-2-6-12-10-16-14(9-11(12)5-1)17-13-7-3-4-8-15(13)18-16/h1-10,17H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWKDFAWZFVGWAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80948698 | |
| Record name | 12H-Benzo[b]phenothiazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80948698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
258-08-2 | |
| Record name | 12H-Benzo[b]phenothiazine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81120 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 12H-Benzo[b]phenothiazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80948698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Derivatization of 12h Benzo B Phenothiazine Scaffolds
Established Synthetic Routes for 12H-Benzo[b]phenothiazine
The construction of the tetracyclic this compound system is primarily achieved through reactions that form the central 1,4-thiazine ring, which connects a naphthalene (B1677914) and a benzene (B151609) moiety.
A foundational method for synthesizing the phenothiazine (B1677639) scaffold involves the cyclization of diarylamine precursors with sulfur. This approach has been adapted for this compound. A key strategy is the reaction of 1-(naphthalen-1-yl)benzene-1,4-diamine with elemental sulfur. b-cdn.net The reaction is typically conducted at high temperatures, often with a catalyst like iodine, in a high-boiling point solvent such as 1,2-dichlorobenzene. b-cdn.net The iodine facilitates the incorporation of sulfur and subsequent ring closure to form the thiazine (B8601807) ring.
Another established route involves the reaction of a 2-aminothiophenol (B119425) derivative with a substituted pyridine (B92270), such as 2-chloropyridine. This condensation and subsequent cyclization with sulfur, often in a solvent like diphenyl ether and catalyzed by iodine at high temperatures (e.g., 270°C), yields an azaphenothiazine, a related heterocyclic structure. researchgate.netgoogle.com While not directly producing this compound, this method illustrates the fundamental cyclization principle. The synthesis often proceeds through an intermediate like 2-(2-mercaptophenylamino)pyridine, which then undergoes intramolecular cyclization. google.com
| Starting Materials | Reagents/Catalyst | Conditions | Product | Yield | Reference |
| 1-(Naphthalen-1-yl)benzene-1,4-diamine | Sulfur, Iodine | Reflux in 1,2-dichlorobenzene | 12H-Benzo[a]phenothiazin-9-amine | - | b-cdn.net |
| 2-Phenylaminopyridine | Sulfur, Iodine | 270°C, Diphenyl ether | 1-Azaphenothiazine | 71.3% | researchgate.net |
| 2-Mercaptoaniline, 2-Chloropyridine | Iodine | 200°C, Diphyl | Azaphenothiazine | 45.1% | google.com |
Oxidative coupling reactions provide an alternative and versatile pathway to the benzo[b]phenothiazine framework. These methods often involve the formation of C-S and C-N bonds in a tandem or sequential manner. A notable example is the chromium(III)-catalyzed cross-dehydrogenative coupling (CDC) reaction. acs.org This approach demonstrates that in contrast to simpler phenothiazines which tend to undergo C-N bond formation (amination), this compound shows a strong preference for C-C bond-forming reactions. acs.orgacs.org
The synthesis of double heterohelicenes composed of two 12H-benzo[b]phenoxazine units, an oxygen-containing analogue of benzophenothiazine, has been achieved through tandem oxidative coupling. chemrxiv.orgnii.ac.jpresearchgate.net The process involves the initial dimerization of the monomer with an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), followed by an oxidative ring fusion step. chemrxiv.orgnii.ac.jp This strategy highlights how oxidative coupling can be used to build complex, fused polycyclic systems from benzophenothiazine-like precursors.
Iron-catalyzed domino C-S/C-N cross-coupling reactions have also emerged as an efficient and environmentally benign method for synthesizing phenothiazines. researchgate.net This method addresses issues like poor regioselectivity and long reaction times associated with traditional palladium and copper catalysts. researchgate.net
Synthesis of Substituted this compound Derivatives
The functionalization of the this compound scaffold is crucial for tuning its chemical and physical properties. Substituents can be introduced at the nitrogen atom of the thiazine ring or on the aromatic carbocyclic rings.
The nitrogen atom at the 12-position is a common site for derivatization, most frequently through N-alkylation reactions. This is typically achieved by treating the parent this compound with an alkyl halide in the presence of a base.
For instance, 12-aminoacetyl derivatives of this compound have been synthesized. rsc.org In the synthesis of related quinobenzothiazines, the thiazine nitrogen can be alkylated using various alkyl halides. researchgate.net A specific example is the N-propargylation of 6H-quinobenzothiazines using propargyl bromide in anhydrous DMF with potassium tert-butoxide as the base, achieving yields between 69.4% and 79.6%. tandfonline.com The resulting propargyl derivatives can be further modified, for example, through the Mannich reaction to introduce dialkylaminobutynyl groups. tandfonline.com
| Parent Compound | Reagent | Base/Solvent | Product Type | Yield | Reference |
| 6H-Quinobenzothiazine | Propargyl bromide | Potassium t-butoxide / DMF | 6-Propargyl-quinobenzothiazine | 69.4–79.6% | tandfonline.com |
| 12(H)-Quino[3,4-b] researchgate.netCurrent time information in Bangalore, IN.benzothiazine | Aminoalkyl chlorides | Sodium hydroxide | N-Aminoalkyl-quinobenzothiazine | - | nih.gov |
| 6-Propargyl-9-methylthioquinobenzothiazine | Formaldehyde, Diethylamine | - | 6-(4-Diethylaminobut-2-ynyl) derivative | 78.8% | tandfonline.com |
Introducing functional groups onto the aromatic rings of the benzo[b]phenothiazine system allows for significant modulation of its electronic properties. A common strategy involves synthesizing the target molecule from already substituted precursors.
For example, a series of 9- and 11-substituted 12(H)-quino[3,4-b] researchgate.netCurrent time information in Bangalore, IN.benzothiazine derivatives bearing methyl, fluoro, chloro, and bromo groups have been synthesized. nih.gov The synthesis of various substituted quinobenzothiazines was achieved through the reaction of diquinodithiin or dichlorodiquinolinyl disulfide with appropriately substituted anilines (e.g., p-fluoroaniline, m-trifluoromethylaniline). researchgate.net
Another approach involves a multi-step synthesis starting from substituted hydroxyacetanilides. mdpi.com These are first alkylated, then hydrolyzed to the corresponding aniline (B41778) derivatives, which are subsequently reacted with 5,12-(dimethyl)thioquinantrenediinium bis-chloride to yield quinobenzothiazine derivatives with substituents at the 9, 10, and 11 positions. mdpi.com Similarly, 1,2,3-triazole-quinobenzothiazine derivatives have been prepared by reacting triazole-substituted anilines with thioquinanthrenediinium bis-chloride. mdpi.com
The fusion of additional heterocyclic or carbocyclic rings to the this compound framework leads to a vast array of polycyclic analogues with unique properties. Azaphenothiazines, where one or more benzene rings are replaced by a pyridine or other azine ring, are a prominent class. nih.govresearchgate.net
The synthesis of quinobenzothiazines , a type of tetracyclic azaphenothiazine, can be achieved through several routes. Linearly fused quino[3,2-b]benzo researchgate.netCurrent time information in Bangalore, IN.thiazines are synthesized from the reaction of 2,2'-dichloro-3,3'-diquinolinyl disulfide with substituted anilines. researchgate.net Angularly fused quinobenzothiazines are obtained from the reaction of diquinodithiin with substituted aniline hydrochlorides. researchgate.net The Smiles rearrangement is a key mechanistic pathway in many azaphenothiazine syntheses, involving an intramolecular nucleophilic aromatic substitution where an aryl group migrates from the sulfur to the nitrogen atom. researchgate.net
The synthesis of diquinothiazines (pentacyclic systems) has also been reported. For example, 6H-Diquinothiazine was obtained from the reaction of diquinodithiin with acetamide. nih.gov These complex polycyclic systems are of interest for their potential antioxidant and other biological activities. nih.gov
| Analogue Type | Synthetic Precursors | Key Reaction Type | Reference |
| Quinobenzothiazines (linear) | 2,2'-Dichloro-3,3'-diquinolinyl disulfide, Substituted anilines | 1,4-Thiazine ring closure | researchgate.net |
| Quinobenzothiazines (angular) | Diquinodithiin, Substituted aniline hydrochlorides | 1,4-Thiazine ring closure | researchgate.net |
| 1-Azaphenothiazine | 2-Chloropyridine, Aniline | Condensation and cyclization with sulfur | researchgate.net |
| 1,8-Diazaphenothiazine | - | Cyclization of diazinyl sulfides | nih.gov |
| 6H-Diquinothiazine | Diquinodithiin, Acetamide | Reaction and cyclization | nih.gov |
| 12H-Quinoxalino[2,3-b] researchgate.netCurrent time information in Bangalore, IN.benzothiazines | 2,3-Dichloroquinoxaline, 2-Aminothiophenols | Cyclocondensation | researchgate.net |
Novel Synthetic Strategies for this compound Derivatives
The development of new synthetic methods for this compound derivatives has been driven by the need for more efficient, selective, and environmentally benign processes. These novel strategies often provide improved yields and greater functional group tolerance compared to traditional methods.
One of the historically significant methods for synthesizing the parent this compound involves the high-temperature cyclization of 2-aminobiphenyl (B1664054) derivatives with elemental sulfur. However, recent advancements have focused on metal-catalyzed cross-coupling reactions and other modern techniques to construct this complex scaffold and its derivatives.
Palladium and nickel-catalyzed couplings, such as the Suzuki-Miyaura reaction, have emerged as powerful tools. These methods allow for the regioselective introduction of substituents on the phenothiazine core under milder conditions. For instance, coupling boronic acid derivatives with halogenated phenothiazines has proven effective.
Microwave-assisted synthesis represents another significant advancement, drastically reducing reaction times from hours to mere minutes. This technique not only accelerates the synthesis but often leads to higher yields and cleaner reaction profiles. A comparative overview of different synthetic methodologies is presented in Table 1.
| Method | Typical Yield (%) | Reaction Time | Key Advantages | Key Limitations |
| Sulfur-Mediated Cyclization | 60-80 | Several hours | Simple, uses readily available starting materials. | High temperatures, potential for side products. |
| Palladium-Catalyzed Coupling | up to 78 | 12 hours | High regioselectivity, mild conditions. | Requires pre-functionalized substrates, catalyst cost. |
| Microwave-Assisted Synthesis | >70 | Minutes | Rapid, often higher yields. | Specialized equipment required, scalability can be a concern. |
A notable synthetic route involves the reaction of 2,3-dichloro-1,4-naphthoquinone with zinc mercaptides of substituted 2-aminothiophenols. This reaction, conducted in alcohol, yields 5H-benzo[a]phenothiazin-5-ones, which can be subsequently reduced to the corresponding 12H-benzo[a]phenothiazin-5-ols. clockss.org
Furthermore, the synthesis of specific derivatives, such as 12-aminoacetyl-12H-benzo[b]phenothiazines and their corresponding dioxides, has been described, expanding the chemical space accessible from the parent compound. rsc.org The synthesis of this compound-6,11-diones has also been reported, showcasing the versatility of synthetic approaches to functionalized analogs. researchgate.net
Chemical Reactivity and Transformation Pathways of this compound
The chemical reactivity of the this compound scaffold is characterized by reactions at the nitrogen and sulfur heteroatoms, as well as on the aromatic rings. The core structure can undergo a variety of transformations, leading to a diverse range of derivatives.
Oxidation and Reduction: The sulfur atom in the phenothiazine ring is susceptible to oxidation, readily forming sulfoxides and sulfones upon treatment with oxidizing agents like hydrogen peroxide or potassium permanganate. Conversely, the oxidized derivatives can be reduced back to the parent phenothiazine. The synthesis of this compound dioxides has been explicitly reported. rsc.org
Substitution Reactions: Electrophilic substitution reactions, such as halogenation, can occur on the benzene rings of the this compound core. The positions of substitution are influenced by the electronic nature of the heterocyclic system. The functional positions C-3 and C-7 are particularly important for generating precursor materials for cross-coupling reactions, enabling the construction of diverse π-conjugated materials. rsc.org
N-Substitution: The nitrogen atom at the 12-position is a key site for functionalization. For example, it can be acylated to introduce groups like the aminoacetyl moiety. rsc.org
Cross-Dehydrogenative Coupling: A significant aspect of this compound's reactivity is its pronounced preference for cross-dehydrogenative C-C bond-forming reactions, in contrast to the C-N bond formation often seen with simpler phenothiazines. acs.org This versatile reactivity allows for the creation of novel and complex molecular architectures, including indole-fused structures. acs.org
Formation of Diones: The synthesis of this compound-6,11-diones from 2,3-disubstituted-1,4-naphthoquinones demonstrates a key transformation pathway involving the formation of a new heterocyclic ring fused to the quinone system. researchgate.net
Periodate (B1199274) Oxidation and Ring Expansion: An interesting transformation involves the periodate oxidation of a tetrahydrocarbazole moiety attached to a phenothiazine derivative. This reaction leads to a functionalized hexahydrobenzo[b]azonine system, demonstrating a complex ring expansion pathway. nih.gov
A summary of key transformations is provided in Table 2.
| Reaction Type | Reagents/Conditions | Product Type | Reference |
| Oxidation | Hydrogen peroxide, Potassium permanganate | Sulfoxides, Sulfones | |
| Halogenation | Bromine, Chlorine | Halogenated derivatives | |
| N-Acylation | Acyl chlorides | N-Acyl derivatives | rsc.org |
| Cross-Dehydrogenative Coupling | Cr(III) catalysis | C-C coupled products | acs.org |
| Dione Formation | 2,3-disubstituted-1,4-naphthoquinones | This compound-6,11-diones | researchgate.net |
| Periodate Oxidation/Ring Expansion | Sodium periodate | Hexahydrobenzo[b]azonine system | nih.gov |
Advanced Spectroscopic and Structural Characterization of 12h Benzo B Phenothiazine Systems
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for 12H-Benzo[b]phenothiazine Structure Elucidation (¹H, ¹³C, COSY, HSQC, HMBC)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound systems in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provides unambiguous assignment of proton and carbon signals, confirming the molecular framework and the positions of substituents. researchgate.netacs.orgmdpi.com
In the ¹H NMR spectrum of the parent this compound, the proton attached to the nitrogen atom (N-H) typically appears as a broad singlet. The aromatic protons of the fused benzo ring and the phenothiazine (B1677639) core resonate in the downfield region, generally between δ 6.8 and 7.5 ppm. For substituted derivatives, the chemical shifts and coupling patterns of these aromatic protons are invaluable for determining the substitution pattern.
The ¹³C NMR spectrum provides complementary information, with the carbon atoms adjacent to the sulfur atom (C-1 and C-11) being notably deshielded, appearing around δ 125–130 ppm. The chemical shifts of other carbon atoms in the aromatic rings fall within the expected range for such systems. rsc.orgthieme-connect.com
Two-dimensional NMR techniques are crucial for definitively assigning the complex proton and carbon signals.
COSY (Correlation Spectroscopy) experiments establish proton-proton (¹H-¹H) coupling networks, allowing for the tracing of adjacent protons within the individual benzene (B151609) and naphthalene (B1677914) ring systems.
HSQC (Heteronuclear Single Quantum Coherence) spectroscopy correlates directly bonded proton and carbon atoms (¹H-¹³C), providing a direct link between the proton and carbon skeletons.
HMBC (Heteronuclear Multiple Bond Correlation) is instrumental in identifying long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for connecting different fragments of the molecule and for confirming the placement of substituents. For instance, correlations from the N-H proton to adjacent carbons can confirm the structure of the thiazine (B8601807) ring.
The structural analysis of quinobenzothiazine derivatives, which share the core phenothiazine structure, has been successfully accomplished using a combination of 1D and 2D NMR techniques, enabling the differentiation of isomers and the confirmation of substitution patterns. researchgate.net
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound and a Derivative.
| Compound | Nucleus | Chemical Shift (δ, ppm) |
| This compound | ¹H | ~8.99 (br s, 1H, N-H), 6.73-7.57 (m, aromatic H) thieme-connect.com |
| ¹³C | 107.97-140.60 (aromatic C) thieme-connect.com | |
| 12-methyl-12H-benzo[b]phenothiazine | ¹H | 3.49 (s, 3H, CH₃), 6.88-7.67 (m, aromatic H) rsc.org |
| ¹³C | 35.7 (CH₃), 109.6-144.9 (aromatic C) rsc.org | |
| Note: Chemical shifts are referenced to TMS and may vary depending on the solvent and experimental conditions. |
Mass Spectrometry (MS) Analysis of this compound and its Derivatives
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of this compound and its derivatives. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the molecular formula of a compound. rsc.orgmdpi.com
For the parent this compound (C₁₆H₁₁NS), the molecular ion peak ([M]⁺) is observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight (249.06 g/mol ). thieme-connect.com The protonated molecule, [M+H]⁺, with an m/z of approximately 249.33, is also commonly observed, particularly with soft ionization techniques like electrospray ionization (ESI).
The fragmentation patterns observed in the mass spectrum provide valuable structural information. Common fragmentation pathways for phenothiazine-type compounds include the loss of small molecules or radicals. For this compound, potential fragmentation could involve the loss of H₂S or the cleavage of the benzene rings. The analysis of these fragmentation patterns helps to confirm the core structure and the nature of any substituents.
Table 2: High-Resolution Mass Spectrometry Data for this compound.
| Ion | Calculated m/z | Found m/z | Reference |
| [M]⁺ | 249.0612 | 249.0603 | thieme-connect.com |
| [M+H]⁺ | 249.33 | - | |
| Note: The observed m/z values can vary slightly depending on the instrument and experimental conditions. |
X-ray Crystallography for Precise this compound Molecular Geometries and Crystal Packing
The central thiazine ring in phenothiazine and its derivatives is not planar and typically adopts a boat conformation. researchgate.netiucr.orgresearchgate.net This non-planar structure is a hallmark of the phenothiazine system. In a derivative of 12-methyl-12H-benzo[b]phenothiazine, the thiazine ring was confirmed to have a boat conformation through X-ray diffraction analysis. iucr.orgresearchgate.net The sum of the bond angles around the nitrogen atom in this derivative was found to be 360.0°, indicating a planar geometry at the nitrogen center. iucr.orgresearchgate.net
A key structural feature of the phenothiazine core is its "butterfly" or bent conformation along the S•••N axis. rsc.org The degree of this bending is characterized by the dihedral angle between the two outer benzene rings. For conventional phenothiazine derivatives, this bending angle is typically in the range of 155°–165°. rsc.org In a derivative of 12-methyl-12H-benzo[b]phenothiazine, the dihedral angle between the benzene ring and the fused naphthalene ring system was found to be 32.76 (5)°. iucr.orgresearchgate.net Another study on a related compound reported a dihedral angle of 147.2° between the benzene and naphthalene moieties. iucr.org For other phenothiazine derivatives, bending angles between the benzene rings have been reported to be around 135.4° to 135.8°. These variations in bending angles can be influenced by the nature and position of substituents on the phenothiazine framework.
Table 3: Selected Crystallographic Data for a 12-methyl-12H-benzo[b]phenothiazine Derivative.
| Parameter | Value | Reference |
| Crystal System | Triclinic | iucr.org |
| Space Group | P1 | iucr.org |
| Thiazine Ring Conformation | Boat | iucr.orgresearchgate.net |
| Dihedral Angle (Benzene-Naphthalene) | 32.76 (5)° | iucr.orgresearchgate.net |
| Shortest π–π Stacking Distance | 3.5242 (13) Å | iucr.orgresearchgate.net |
| Data is for (E)-2-cyano-3-(12-methyl-12H-benzo[b]phenothiazin-11-yl)acrylic acid. |
Fourier-Transform Infrared (FTIR) Spectroscopy for Vibrational Modes of this compound
Fourier-Transform Infrared (FTIR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the FTIR spectrum displays characteristic absorption bands corresponding to the various vibrational modes of the molecule.
Key diagnostic peaks for the phenothiazine core include the N-H stretching vibration, which typically appears as a sharp or broad band in the region of 3300-3400 cm⁻¹. For a derivative of 12H-benzo[a]phenothiazine, the N-H stretch was observed at 3350.9 cm⁻¹. preprints.org The C-S stretching vibration is another important marker, often found at lower frequencies. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings typically appear in the 1400-1650 cm⁻¹ region. preprints.org For instance, a C=C aromatic stretch was reported at 1621.4 cm⁻¹ for a 12H-benzo[a]phenothiazine derivative. preprints.org
In substituted derivatives, additional characteristic peaks will be present. For example, a derivative containing a carboxylic acid group showed a strong C=O stretching band in the range of 1686–1693 cm⁻¹. rsc.org The presence of a sulfonamide group in a 12H-benzo[a]phenothiazine derivative gave rise to a characteristic S=O vibration at 1379.1 cm⁻¹. preprints.org
Table 4: Characteristic FTIR Absorption Bands for Phenothiazine Derivatives.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
| N-H | Stretch | 3350.9 | preprints.org |
| Aromatic C-H | Stretch | 3063.9 | preprints.org |
| Aliphatic C-H | Stretch | 2922.2 | preprints.org |
| Aromatic C=C | Stretch | 1621.4 | preprints.org |
| S=O (Sulfonamide) | Stretch | 1379.1 | preprints.org |
| C-N | Bend | 1330.7 | preprints.org |
| Data is for a derivative of 12H-benzo[a]phenothiazine. |
UV-Vis Absorption and Photoluminescence Spectroscopy of this compound Derivatives
The electronic absorption and photoluminescent properties of this compound and its derivatives are intrinsically linked to their extended π-conjugated systems. The fusion of an additional benzene ring to the phenothiazine core significantly influences the molecular orbitals and the nature of electronic transitions, leading to distinct spectroscopic signatures.
Electronic Absorption Spectra
The ultraviolet-visible (UV-Vis) absorption spectra of this compound derivatives typically display characteristic bands corresponding to π → π* and n → π* electronic transitions. pku.edu.cn The introduction of an aromatic ring effectively increases the conjugation length of the molecule, which generally results in a red-shift of the maximum absorption wavelength compared to the parent phenothiazine structure. pku.edu.cn For instance, studies on isomeric bis-benzophenothiazine compounds show strong absorption bands attributed to π → π* transitions and weaker bands from n → π* transitions. pku.edu.cn In phenothiazine derivatives, absorption bands located around 234 nm and 280 nm have been ascribed to π-π* and n-π* transitions, respectively. mdpi.com The specific positions and intensities of these bands are sensitive to the substitution pattern on the benzophenothiazine core and the solvent environment.
Photoluminescence Properties and Research Findings
The photoluminescence (PL) of this compound derivatives is a key area of research, particularly for applications in optoelectronics. The emission properties are highly dependent on the molecular structure, including the position of ring fusion and the nature of any substituents.
A systematic investigation of three isomeric bis-benzophenothiazine compounds (D-PTZa, D-PTZb, and D-PTZc), where a phenyl group is fused at the 1,2-, 2,3-, and 3,4-positions respectively, revealed significant differences in their photophysical behavior. pku.edu.cn For D-PTZa, steric hindrance distorts the spatial structure, altering its frontier molecular orbital distributions compared to the other isomers. pku.edu.cn In contrast, the luminescence of D-PTZb and D-PTZc is attributed to a strong local π → π* transition mixed with a weak charge transfer transition. pku.edu.cn D-PTZa emits yellow-green light with a photoluminescence quantum efficiency (PLQE) of 14%. pku.edu.cn For D-PTZc, the introduction of the phenyl group at the 3,4-position leads to a more linear LUMO distribution, stabilizing the LUMO energy level and reducing the π → π* transition gap. pku.edu.cn This results in a maximum emission peak at 520 nm (yellow-green light) with a PLQE of 13%. pku.edu.cn
More complex structures built from this compound units have shown unique photophysical properties. A novel double N,S-hetero bohrium.comhelicene composed of two benzo[b]phenothiazine (BPT) units was found to exhibit intense, long-lived, and circularly polarized room-temperature phosphorescence (RTP). rsc.org This helicene demonstrates strong dual circularly polarized luminescence, which originates from both fluorescence and long-lived phosphorescence, with a phosphorescence quantum yield (Φp) of 30% and a lifetime of 0.16 seconds at room temperature when doped in a β-estradiol matrix. rsc.org
The table below summarizes the key photoluminescence data for selected this compound derivatives.
| Compound | Emission Max (λ_em) | Photoluminescence Quantum Efficiency (PLQE) | Emission Color | Source |
| D-PTZa | Not Specified | 14% | Yellow-Green | pku.edu.cn |
| D-PTZc | 520 nm | 13% | Yellow-Green | pku.edu.cn |
| Double N,S-hetero bohrium.comhelicene | Not Specified | 30% (Φp) | Not Specified | rsc.org |
Note: Φp denotes phosphorescence quantum yield.
These findings highlight how the strategic modification of the this compound scaffold allows for the fine-tuning of its absorption and emission characteristics, paving the way for the rational design of materials with specific photoelectric properties. pku.edu.cn
Computational and Theoretical Investigations of 12h Benzo B Phenothiazine Electronic and Molecular Properties
Density Functional Theory (DFT) Studies on 12H-Benzo[b]phenothiazine Structures and Energetics
Density Functional Theory (DFT) has proven to be a powerful tool for elucidating the structural and energetic properties of this compound and its derivatives. DFT calculations have been instrumental in understanding the molecule's non-planar "butterfly" conformation, which is a hallmark of the phenothiazine (B1677639) core. This conformation is characterized by a dihedral angle between the benzo and thiazine (B8601807) rings.
Furthermore, DFT calculations have been employed to investigate the energetics of reactions involving phenothiazines. For example, in Smiles rearrangements of phenothiazine derivatives, DFT calculations have indicated a transition state energy of 25 kcal/mol, which is consistent with experimental activation parameters. This demonstrates the utility of DFT in predicting reaction pathways and understanding the stability of intermediates and transition states.
| Compound | Parameter | Calculated Value | Reference |
|---|---|---|---|
| (4a,12a-dihydro-12H-benzo nii.ac.jpnih.govrsc.orgthiazino[2,3-b]quinoxalin-12-yl)(phenyl)methanone | Bending Angle (∠N12−S11−C10) | 130.88(5)° | mdpi.com |
| (4a,12a-dihydro-12H-benzo nii.ac.jpnih.govrsc.orgthiazino[2,3-b]quinoxalin-12-yl)(phenyl)methanone | Bending Angle (∠N5−N6−C7) | 131.92(8)° | mdpi.com |
| Phenothiazine Derivative in Smiles Rearrangement | Transition State Energy | 25 kcal/mol |
Molecular Orbital Analysis (HOMO-LUMO Gaps, Frontier Molecular Orbitals, n-spin Density) for this compound
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule. For this compound and its derivatives, molecular orbital analysis, often performed using DFT and Time-Dependent DFT (TD-DFT), provides insights into their reactivity, electron-donating ability, and potential applications in electronic devices.
The HOMO-LUMO energy gap is a key parameter that influences the molecule's electronic absorption and emission characteristics. Studies on derivatives of this compound have shown that modifications to the core structure can tune this energy gap. For example, in a series of dyes based on benzo[b]phenothiazine, TD-DFT calculations have been used to determine the HOMO-LUMO energy gaps, which were in good agreement with experimental values derived from electrochemical and spectroscopic measurements. rsc.org In one study, the calculated HOMO-LUMO gap for a related phenothiazine derivative was found to be -4.83 eV. scirp.org
The distribution of the HOMO and LUMO across the molecular framework reveals the regions involved in electron donation and acceptance. In many phenothiazine derivatives, the HOMO is typically localized on the electron-rich phenothiazine core, while the LUMO is distributed over an acceptor moiety. mdpi.comrsc.org This charge transfer character is fundamental to their use in applications such as dye-sensitized solar cells.
Furthermore, computational methods like the Unrestricted Hartree-Fock (UHF)/PM3 method have been used to investigate the π-spin density in related benzo[a]phenothiazines. josai.ac.jp These studies have shown that the spin density is often localized on the nitrogen atom at the 12th position, which can be correlated with the molecule's ability to generate radicals and its biological activity. researchgate.net
| Compound/Derivative | Property | Calculated Value (eV) | Method | Reference |
|---|---|---|---|---|
| Quinoline (Benzo[b]pyridine) | HOMO Energy | -6.646 | DFT/B3LYP/6-31+G(d,p) | scirp.org |
| Quinoline (Benzo[b]pyridine) | LUMO Energy | -1.816 | DFT/B3LYP/6-31+G(d,p) | scirp.org |
| Quinoline (Benzo[b]pyridine) | HOMO-LUMO Gap | -4.83 | DFT/B3LYP/6-31+G(d,p) | scirp.org |
| Double heterohelicene of benzo[b]phenoxazine | HOMO Level | -4.80 | DFT/B3LYP-GD3BJ/6-311G(2d,p) | nii.ac.jp |
| Benzo[b]phenoxazine (BPO) | HOMO Level | -5.06 | DFT/B3LYP-GD3BJ/6-311G(2d,p) | nii.ac.jp |
Prediction of Redox Properties and Electron Transfer Characteristics
The phenothiazine ring system is well-known for its redox activity, readily undergoing oxidation to form stable radical cations. researchgate.net This property is central to many of its applications, including its use as an electron donor in organic electronics and its biological mechanisms of action. Computational methods are frequently used to predict the redox potentials and electron transfer characteristics of this compound and its derivatives.
Theoretical calculations can predict oxidation potentials, which are a measure of the ease with which a molecule loses an electron. For instance, the oxidation potential of a double heterohelicene composed of two 12H-benzo[b]phenoxazine units, a structurally similar compound, was computationally and experimentally determined, highlighting the electron-rich nature of the monomeric unit. chemrxiv.org Phenothiazines generally exhibit low oxidation potentials, which contributes to their ability to form stable cation radicals. researchgate.net
The electron transfer characteristics are also influenced by the molecular structure. The extended π-conjugated system of this compound facilitates the delocalization of the radical cation, thereby stabilizing it. Computational studies can model the charge distribution in the oxidized species, providing insights into the pathways of electron transfer. These theoretical predictions are crucial for designing new phenothiazine-based materials with specific redox properties for applications in areas such as rechargeable batteries, electrochromic devices, and as redox mediators.
Molecular Dynamics Simulations and Conformational Landscape of this compound
Molecular dynamics (MD) simulations offer a powerful approach to explore the conformational landscape and dynamic behavior of molecules like this compound in different environments. nih.govamegroups.cnrsc.org The characteristic "butterfly" conformation of the phenothiazine core is not rigid, and the molecule can exhibit a range of conformations in solution.
MD simulations can be employed to predict the aggregation patterns of this compound in solution. The interplay of π-π stacking interactions between the aromatic rings and hydrogen bonding involving the N-H group can lead to the formation of various supramolecular assemblies. Understanding these aggregation phenomena is important as it can significantly impact the material's properties and biological activity.
By simulating the molecule's motion over time, MD can provide a detailed picture of the conformational flexibility of the phenothiazine ring system. This includes the dynamics of the "butterfly" inversion, where the two benzo rings flap relative to each other. The conformational landscape obtained from these simulations can help to explain the observed spectroscopic properties and the molecule's ability to interact with and adapt to the binding sites of biological macromolecules.
In Silico Modeling of this compound Interactions with Biological Targets (e.g., Molecular Docking)
In silico modeling techniques, particularly molecular docking, are widely used to predict and analyze the interactions of small molecules like this compound with biological targets such as proteins and nucleic acids. nih.govresearchgate.netfrontiersin.orgbiotech-asia.orgnih.gov These computational methods are invaluable in drug discovery and for understanding the mechanisms of action of bioactive compounds.
Molecular docking studies have been performed on various phenothiazine derivatives to investigate their binding modes with specific proteins. For example, phenothiazines have been docked into the active site of the anti-apoptotic protein BCL-2, providing insights into their potential as anticancer agents. frontiersin.org Similarly, docking studies have been used to explore the interactions of phenothiazine derivatives with trypanothione (B104310) reductase, a key enzyme in Trypanosoma cruzi, the parasite that causes Chagas disease. nih.gov These studies help to identify the key amino acid residues involved in the binding and can guide the design of more potent and selective inhibitors.
The predicted binding affinities, often expressed as a docking score or binding energy, can be used to rank potential drug candidates. For instance, in a study of phenothiazine-3-sulphonamide derivatives, the binding energies against various microbial target proteins ranged from -5.1 to -7.6 kcal/mol. researchgate.net These in silico predictions, when correlated with experimental biological activity data, provide a rational basis for structure-activity relationship (SAR) studies, accelerating the development of new therapeutic agents based on the this compound scaffold.
| Phenothiazine Derivative | Biological Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
|---|---|---|---|---|
| Phenothiazine-3-sulphonamides | Various microbial proteins | -5.1 to -7.6 | Not specified | researchgate.net |
| Thioridazine (B1682328), Triflupromazine, etc. | BCL-2 Protein | Not specified | Interactions with hydrophobic groove | frontiersin.org |
| Various phenothiazine derivatives | Trypanosoma cruzi Trypanothione Reductase | Not specified | Phe396, Pro398, Leu399, His461, Glu466, Glu467 | nih.gov |
| N-Mannich bases of phenothiazine | Not specified microbial protein | up to -7.1426 | Arg63 | nih.gov |
Molecular Mechanisms of Action for 12h Benzo B Phenothiazine in Preclinical Models
Interaction with Nucleic Acids (e.g., DNA Binding, Intercalation, DNA Fragmentation)
The interaction of 12H-Benzo[b]phenothiazine and its analogs with nucleic acids is a key aspect of their biological activity. Studies have shown that certain derivatives can bind to DNA, leading to intercalation and, in some cases, DNA fragmentation.
DNA Binding and Intercalation:
The planar structure of the benzo[b]phenothiazine core is conducive to intercalation, where the molecule inserts itself between the base pairs of the DNA double helix. This mode of binding is supported by molecular docking studies which have shown that the planar part of the AZA structure can partially insert into the DNA helix. researchgate.net This interaction can interfere with DNA replication and transcription, contributing to the cytotoxic effects of these compounds. For instance, halogenation at the C-7 position of some phenothiazine (B1677639) derivatives has been found to enhance their DNA intercalation potency.
DNA Fragmentation:
A consequence of the interaction with DNA is the induction of DNA fragmentation, a hallmark of apoptotic cell death. Benzo[a]phenothiazines have been shown to cause internucleosomal DNA fragmentation in human myelogenous leukemic cell lines. unl.eduresearchgate.net This process is often detected using methods like the TUNEL (terminal deoxynucleotidyl transferase dUTP nick end labeling) assay, which identifies DNA nicks and fragments. researchgate.net The ability to induce DNA fragmentation underscores the genotoxic potential of these compounds against cancer cells.
Modulation of Protein and Enzyme Activities
This compound and its derivatives exert their effects not only through interaction with nucleic acids but also by modulating the activity of various proteins and enzymes. This modulation can occur through direct binding or by influencing cellular pathways that regulate enzyme function.
One of the significant targets of phenothiazine derivatives is the ATP-binding cassette (ABC) transporter, particularly ABCB1 (P-glycoprotein). core.ac.uk These transporters are often overexpressed in cancer cells and contribute to multidrug resistance (MDR) by actively pumping chemotherapeutic drugs out of the cell. Phenothiazines have been shown to inhibit the activity of ABCB1, thereby increasing the intracellular concentration and efficacy of co-administered anticancer drugs. core.ac.uk
Induction of Cellular Differentiation in Leukemic Cell Lines by Benzo[b]phenothiazine Derivatives
A notable biological effect of certain benzo[a]phenothiazine derivatives is their ability to induce cellular differentiation in human myelogenous leukemic cell lines. researchgate.netnih.gov This process involves the transformation of immature leukemia cells into more mature and functional cell types, such as monocytes and macrophages. nih.govnih.gov
Studies have shown that 12H-benzo[a]phenothiazine and 5-oxo-5H-benzo[a]phenothiazine are potent inducers of monocytic differentiation in cell lines like ML-1, U-937, and THP-1. nih.gov The differentiation-inducing activity appears to be structure-dependent, with benzo[a]phenothiazine derivatives showing significantly higher activity compared to phenothiazines lacking the additional benzene (B151609) ring. nih.gov The ability to induce differentiation represents a potential therapeutic strategy for certain types of leukemia, as it can lead to a less malignant phenotype.
| Compound | Cell Line(s) | Observed Effect |
| 12H-Benzo[a]phenothiazine | ML-1, U-937, THP-1 | Potent induction of differentiation into monocytes/macrophages. nih.gov |
| 5-Oxo-5H-benzo[a]phenothiazine | ML-1, U-937, THP-1 | Potent induction of differentiation into monocytes/macrophages. nih.gov |
| Phenothiazine | ML-1, U-937, THP-1 | Much less differentiation-inducing activity. nih.gov |
Induction of Apoptosis in Neoplastic Cell Lines
The induction of apoptosis, or programmed cell death, is a critical mechanism by which this compound and its analogs exert their anticancer effects. researchgate.net This process is characterized by a series of morphological and biochemical changes, including cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. nih.gov
Numerous studies have demonstrated the apoptosis-inducing capabilities of these compounds in various cancer cell lines. For example, derivatives of this compound have been shown to induce late apoptosis in Colo 320 cells. The process of apoptosis induction is often mediated by the activation of caspases, a family of proteases that execute the apoptotic program. researchgate.netnih.gov Both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis can be triggered by these compounds. researchgate.net
Cell Cycle Perturbation by this compound Analogues
In addition to inducing apoptosis, this compound analogues can perturb the normal progression of the cell cycle in cancer cells. The cell cycle is a tightly regulated process that governs cell division, and its disruption can lead to cell growth arrest or cell death.
Phenothiazine derivatives have been shown to cause cell cycle arrest at different phases. For example, some benzo[b]furan derivatives, which share structural similarities, have been found to induce cell cycle arrest at the G2/M phase in breast cancer cells. nih.gov This arrest prevents the cells from entering mitosis, thereby inhibiting proliferation. Other studies have indicated that phenothiazines can delay the recovery of cells from chemotherapy-induced cell-cycle arrest, suggesting an interference with DNA damage checkpoints. nih.gov The ability to perturb the cell cycle is a significant component of the anticancer activity of these compounds.
| Compound Class | Cell Line | Effect on Cell Cycle |
| Benzo[b]furan derivatives | MCF-7 (Breast Cancer) | G2/M phase arrest. nih.gov |
| Phenothiazines | U1810 (Lung Cancer) | Delayed recovery from chemotherapy-induced arrest. nih.gov |
Involvement of Radical-Mediated Reactions in this compound Biological Activity
The biological activity of this compound and its derivatives is also linked to their ability to participate in radical-mediated reactions. Electron spin resonance (ESR) spectroscopy studies have revealed that certain active benzo[a]phenothiazines can generate stable radicals under alkaline conditions. nih.govnih.gov
The generation of these radicals, and the subsequent production of reactive oxygen species (ROS), is thought to play a role in the induction of both cellular differentiation and apoptosis. nih.govnih.gov For example, the radical modulation activity of 12H-benzo[a]phenothiazine is believed to contribute to its ability to induce monocytic differentiation and apoptosis in human myelogenous leukemic cell lines. nih.gov The capacity to generate radicals appears to be a distinguishing feature of the more biologically active benzo[a]phenothiazines compared to less active phenothiazine derivatives. nih.gov
Influence on Key Cellular Signaling Pathways (e.g., PI3K/AKT, MAPK/ERK, mTOR)
The molecular mechanisms of this compound and its analogs involve the modulation of key cellular signaling pathways that are often dysregulated in cancer. These pathways play crucial roles in cell survival, proliferation, and metabolism.
PI3K/AKT/mTOR Pathway:
The PI3K/AKT/mTOR pathway is a central regulator of cell growth and survival. Aberrant activation of this pathway is common in many cancers. Some phenothiazine derivatives have been identified as inhibitors of this pathway. researchgate.netnih.goviiarjournals.org By inhibiting key components like PI3K, AKT, and mTOR, these compounds can suppress cancer cell proliferation and induce apoptosis. For instance, thioridazine (B1682328) has been shown to inhibit the PI3K/AKT pathway in ovarian cancer cells. iiarjournals.org
MAPK/ERK Pathway:
The MAPK/ERK pathway is another critical signaling cascade involved in cell proliferation, differentiation, and survival. nih.gov There is evidence to suggest that phenothiazine derivatives can also modulate this pathway. google.com The interaction with these signaling pathways demonstrates the ability of this compound and its analogs to interfere with the fundamental processes that drive cancer progression.
The multifaceted interactions of this compound and its derivatives with nucleic acids, proteins, and key signaling pathways underscore their potential as scaffolds for the development of novel therapeutic agents.
Role in Modulating Multidrug Resistance Mechanisms
Multidrug resistance (MDR) presents a significant challenge in cancer chemotherapy, where cancer cells develop resistance to a broad range of structurally and functionally diverse anticancer drugs. core.ac.uknih.gov A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters. core.ac.uknih.gov These transporters function as efflux pumps, actively removing chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and therapeutic efficacy. nih.govnih.gov Among these, P-glycoprotein (P-gp), encoded by the ABCB1 gene, is one of the most extensively studied ABC transporters. core.ac.ukiiarjournals.org
The phenothiazine class of compounds, including this compound, has been identified for its potential to reverse MDR in cancer cells. core.ac.ukresearchgate.net The principal mechanism of action for this activity is the modulation and inhibition of ABC transporters, particularly P-glycoprotein. core.ac.uk By inhibiting these efflux pumps, phenothiazine derivatives can increase the intracellular accumulation of co-administered chemotherapeutic drugs, thus resensitizing resistant cancer cells to treatment. researchgate.net
Detailed Research Findings
Preclinical studies have investigated the efficacy of phenothiazine derivatives in overcoming MDR in various cancer cell lines. In a notable study, a series of newly synthesized phenothiazine derivatives were evaluated for their ability to reverse MDR in a multidrug-resistant human colonic adenocarcinoma cell line (Colo 320), which overexpresses the ABCB1 transporter. core.ac.ukiiarjournals.org
The study assessed the cytotoxic effects of these compounds and their ability to modulate the function of the ABCB1 transporter. The modulation of ABCB1 activity was quantified using a rhodamine 123 accumulation assay, where an increase in the intracellular fluorescence of rhodamine 123 (a P-gp substrate) indicates inhibition of the transporter. The results were expressed as the fluorescence activity ratio (FAR). iiarjournals.org
Several phenothiazine derivatives demonstrated significant cytotoxic activity against the MDR colonic adenocarcinoma cells, with IC50 values in the low micromolar range. iiarjournals.org Furthermore, many of these derivatives were found to be potent modulators of the ABCB1 transporter, showing greater inhibition than the well-known ABCB1 inhibitor verapamil. core.ac.ukiiarjournals.org
The research highlighted that the most effective phenothiazine derivatives not only inhibited the proliferation of MDR cancer cells but also exhibited a synergistic effect when used in combination with the chemotherapeutic drug doxorubicin (B1662922). core.ac.ukiiarjournals.org For instance, compound 3j from the study, a phenothiazine derivative, showed the highest FAR value and demonstrated a synergistic relationship with doxorubicin in treating MDR colonic adenocarcinoma cells. iiarjournals.org The study utilized 12H-benzo[α]phenothiazine (M627), an isomer of this compound, as a positive control for inducing apoptosis. iiarjournals.orgresearchgate.net
The findings suggest that structural modifications to the phenothiazine core can lead to potent MDR modulators. Derivatives of this compound have been noted to exhibit better synergy with selenoesters in MDR colon adenocarcinoma models compared to their isomeric counterparts.
The table below summarizes the cytotoxic activity and ABCB1-modulating effects of selected phenothiazine derivatives from the study on MDR colonic adenocarcinoma cells.
| Compound | Cytotoxicity IC50 (µM) on MDR Cells | Fluorescence Activity Ratio (FAR) at 2 µM (Rhodamine 123 Accumulation) |
| 1c | 15-30 | > Verapamil (FAR=10.7 at 20 µM) |
| 1k | 2.5 | Not specified |
| 3d | 40-50 (on sensitive cells) | 4.97 - 8.77 |
| 3g | > 100 (on sensitive cells) | 4.97 - 8.77 |
| 3h | > 100 (on sensitive cells) | 4.97 - 8.77 |
| 3i | > 100 (on sensitive cells) | 4.97 - 8.77 |
| 3j | 2.5 | 9.55 |
| Verapamil | Not specified | 10.7 (at 20 µM) |
| Doxorubicin | Not specified | Not applicable |
Data sourced from studies on phenothiazine derivatives in colonic adenocarcinoma cells. core.ac.ukiiarjournals.org
These preclinical findings underscore the potential of this compound and its derivatives as effective agents for modulating multidrug resistance. Their ability to inhibit key efflux pumps like P-glycoprotein provides a promising avenue for developing adjunctive therapies to enhance the efficacy of existing chemotherapeutic treatments in resistant cancers. core.ac.uk
Preclinical Biological Activities of 12h Benzo B Phenothiazine and Its Derivatives
In Vitro Antiproliferative Activity against Various Cancer Cell Lines
Derivatives of 12H-Benzo[b]phenothiazine have shown notable antiproliferative activity across a spectrum of cancer cell lines. These compounds have been investigated for their ability to inhibit the growth and proliferation of malignant cells, showing promise as potential anticancer agents.
The antiproliferative potency of this compound derivatives has been evaluated in numerous studies, often in comparison with established anticancer drugs. For instance, a series of this compound-6,11-diones and their analogs were assessed for their activity against human cervical cancer (HeLa) cells. Among these, compounds 3a and 3b, which are 2,3-bis-arylsulfanyl- nih.govnih.govnaphthoquinones, demonstrated the most potent antiproliferative effects. nih.gov
In another study, novel derivatives of 12(H)-quino[3,4-b] nih.govnih.govbenzothiazine were tested against human glioblastoma (SNB-19) and melanoma (C-32) cell lines, with cisplatin (B142131) used as a reference compound. nih.govresearchgate.net The majority of these derivatives exhibited antiproliferative activity within a concentration range of 5.6–12.4 μg/ml. nih.govresearchgate.net Notably, the introduction of aminoalkyl substituents at the thiazine (B8601807) nitrogen atom was found to enhance the activity against both cell lines when compared to the parent compounds. nih.govresearchgate.net
Table 1: In Vitro Antiproliferative Activity of 12(H)-quino[3,4-b] nih.govnih.govbenzothiazine Derivatives
| Compound | Cancer Cell Line | Antiproliferative Activity (IC₅₀ in μg/ml) | Reference Compound |
|---|---|---|---|
| 12(H)-quino[3,4-b] nih.govnih.govbenzothiazine derivatives (general) | SNB-19, C-32 | 5.6–12.4 | Cisplatin |
| 2,3-bis-arylsulfanyl- nih.govnih.govnaphthoquinones (3a, 3b) | HeLa | Potent | Not specified |
Beyond inhibiting proliferation, certain this compound derivatives have demonstrated the ability to reduce cell viability and induce cell death in cancer cells. The 2,3-bis-arylsulfanyl- nih.govnih.govnaphthoquinone derivatives 3a and 3b were noted for their potent cell killing ability against HeLa cells. nih.gov Research on other phenothiazine (B1677639) derivatives has shown they can induce a dose-dependent decrease in the viability of both wild-type and multi-drug resistant B16 mouse melanoma cells. nih.gov This effect is often mediated through the induction of apoptosis, as evidenced by an increase in fragmented DNA. nih.gov The mechanism of action for some of these compounds is thought to involve the disruption of the plasma membrane, leading to an influx of calcium ions and subsequent cell death. frontiersin.org
In Vitro Antifungal Activity against Fungal Pathogens
Several derivatives of this compound have been evaluated for their efficacy against various fungal pathogens. A study investigating a series of 2-chloro-3-arylsulfanyl- nih.govnih.govnaphthoquinones and this compound-6,11-diones reported significant antifungal properties. nih.gov Specifically, compound 2a, a 2-chloro-3-arylsulfanyl- nih.govnih.govnaphthoquinone, exhibited potent in vitro antifungal activity against Sporothrix schenckii, with a MIC₅₀ of 1.56 μg/mL, which was more potent than the clinically used antifungal drug Fluconazole (MIC₅₀=2.0 μg/mL). nih.gov This same compound also demonstrated antifungal activity comparable to Amphotericin-B against Trichophyton mentagrophytes, with a MIC₅₀ of 1.56 μg/mL. nih.gov Other studies have also highlighted the potent inhibitory activity of phenothiazine derivatives against a range of fungi, including phytopathogenic filamentous fungi, human pathogenic filamentous fungi, and yeasts. nih.gov
Table 2: In Vitro Antifungal Activity of this compound Derivatives
| Compound | Fungal Pathogen | Antifungal Activity (MIC₅₀ in μg/mL) | Reference Compound |
|---|---|---|---|
| 2-chloro-3-arylsulfanyl- nih.govnih.govnaphthoquinone (2a) | Sporothrix schenckii | 1.56 | Fluconazole (2.0) |
| 2-chloro-3-arylsulfanyl- nih.govnih.govnaphthoquinone (2a) | Trichophyton mentagrophytes | 1.56 | Amphotericin-B (1.56) |
In Vitro Antimicrobial Activities (Antibacterial, Antiviral, Antiplasmid)
The antimicrobial potential of this compound derivatives extends to bacteria and has also been explored in the context of antiviral and antiplasmid activities.
Studies on various benzothiazine derivatives have revealed activity against both Gram-positive and Gram-negative bacteria. A series of 1,2-benzothiazine derivatives were evaluated for their antimicrobial activity, with several compounds showing efficacy against the Gram-positive bacteria Bacillus subtilis and Staphylococcus aureus. nih.govherts.ac.uk The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) for these compounds ranged from 25 to 600 µg/mL. nih.govherts.ac.uk Structure-activity relationship studies indicated that the presence of a hydrogen atom or an ethyl group on the nitrogen of the thiazine ring was associated with antibacterial activity against Gram-positive bacteria. nih.govherts.ac.uk However, none of the tested compounds in this particular study showed significant activity against the Gram-negative bacteria Proteus vulgaris and Salmonella typhimurium. nih.govherts.ac.uk In contrast, another study on phenothiazine derivatives reported antibacterial effects against Escherichia coli. nih.gov
Immunomodulatory Effects and Natural Killing Activity in Immune Cells
The immunomodulatory properties of phenothiazine derivatives, including their impact on natural killer (NK) cell activity, have been a subject of investigation. Research has shown that certain benzo[a]phenothiazines can influence the activity of human peripheral blood mononuclear cells. nih.gov Specifically, some differentiation-inducing benzo[a]phenothiazines were found to stimulate NK cell activity, an effect that was diminished when monocytes were removed, suggesting a direct activation of monocytes. nih.gov Furthermore, in vivo administration of phenothiazines has been associated with an enhancement of the immune response, with treated individuals showing significantly higher levels of NK cytotoxicity and lymphocyte mitogenesis compared to healthy controls. nih.gov This enhanced lymphocyte activity may be linked to the antineoplastic properties of these drugs. nih.gov
Preclinical Evaluation in Relevant Disease Models
The therapeutic potential of this compound and its derivatives has been investigated in a variety of preclinical disease models. These studies have primarily focused on evaluating their efficacy in cancer and infectious diseases, with some research also exploring their neuroprotective properties. The following sections detail the significant findings from these preclinical evaluations.
Anticancer Activity
Derivatives of this compound have demonstrated notable antiproliferative effects against various cancer cell lines. The primary mechanism often suggested for their anticancer action is DNA intercalation, a mode of action shared with some established chemotherapeutic agents. nih.gov
A series of this compound-6,11-diones were synthesized and evaluated for their ability to inhibit the growth of human cervical cancer (HeLa) cells. nih.gov Among the tested compounds, certain derivatives of the parent structure showed significant antiproliferative activity.
In a separate study, novel derivatives of a structurally related compound, 12(H)-quino[3,4-b] nih.govunisi.itbenzothiazine, were tested against human glioblastoma (SNB-19) and melanoma (C-32) cell lines. nih.gov Many of these derivatives exhibited activity against both cell lines. The introduction of aminoalkyl substituents at the thiazine nitrogen atom was found to increase their activity compared to the unsubstituted parent compounds. nih.gov
Interactive Table: Antiproliferative Activity of this compound Analogs
| Compound Class | Cell Line(s) | Key Findings | Reference |
| This compound-6,11-diones | HeLa (Human Cervical Cancer) | Showed antiproliferative activity. | nih.gov |
| 12(H)-quino[3,4-b] nih.govunisi.itbenzothiazine Derivatives | SNB-19 (Human Glioblastoma), C-32 (Human Melanoma) | Most derivatives showed activity against both cell lines. | nih.gov |
| Aminoalkyl-substituted quinobenzothiazines | SNB-19, C-32 | Increased activity compared to unsubstituted compounds. | nih.gov |
Antifungal Activity
The antifungal potential of this compound-6,11-diones and related compounds has also been explored. nih.gov One particular derivative, 2-chloro-3-arylsulfanyl- nih.govunisi.itnaphthoquinone (compound 2a), which is a precursor in the synthesis of some benzo[b]phenothiazine-6,11-diones, exhibited potent in vitro antifungal activity. nih.gov This compound was found to be more effective than the clinically used antifungal drug Fluconazole against Sporothrix schenckii and showed comparable activity to Amphotericin-B against Trichophyton mentagrophytes. nih.gov
Interactive Table: Antifungal Activity of a this compound Precursor
| Compound | Fungal Strain | MIC₅₀ (µg/mL) | Comparison Drug | Comparison Drug MIC₅₀ (µg/mL) | Reference |
| Compound 2a | Sporothrix schenckii | 1.56 | Fluconazole | 2.0 | nih.gov |
| Compound 2a | Trichophyton mentagrophytes | 1.56 | Amphotericin-B | 1.56 | nih.gov |
Neuroprotective Effects
While direct studies on this compound are limited, research on the broader class of phenothiazines suggests potential neuroprotective applications. Some N-acylaminophenothiazine derivatives have been shown to protect human neuroblastoma cells against oxidative stress. nih.gov These compounds were also capable of penetrating the central nervous system in an in vitro blood-brain barrier model, which is a critical characteristic for neuroprotective agents. nih.gov The neuroprotective mechanisms are thought to involve free radical scavenging and the promotion of antioxidant protein biosynthesis. nih.gov Further investigation is required to determine if this compound itself or its specific derivatives share these neuroprotective properties.
Structure Activity Relationship Sar Studies of 12h Benzo B Phenothiazine Derivatives
Influence of Substituent Position and Nature on Antiproliferative Activity
The antiproliferative potential of benzo[b]phenothiazine derivatives is highly dependent on the nature and placement of substituents on the tetracyclic core. Modifications at various positions can dramatically alter cytotoxicity and efficacy against cancer cell lines.
Research into quinobenzothiazines, which are structural analogs of benzo[b]phenothiazines, has provided significant SAR insights. For instance, a series of 5-alkyl-12(H)-quino[3,4-b] researchgate.netbenzothiazinium salts demonstrated activity against Hct116 and LLC cancer cell lines, with IC50 values in the range of 2.2-19.6 μg/mL. nih.gov A critical finding from this research was that any substitution at the 11-position of the quinobenzothiazine ring resulted in a loss of activity against these cell lines. nih.govresearchgate.net Conversely, derivatives with substituents at the 9- and 10-positions showed the highest antitumor activity. researchgate.net
Further studies on 12(H)-quino[3,4-b] researchgate.netbenzothiazine derivatives revealed that the presence of a halogen atom or a methyl group at the 9-position conferred activity specifically against the C-32 melanoma cell line. researchgate.netunl.edu The unsubstituted 12H-quino[3,4-b]benzothiazine (15a) was active against both SNB-19 (glioblastoma) and C-32 cell lines, with IC50 values of 9.6 and 8.9 μg/mL, respectively. unl.edu However, introducing a methyl group at position 11 again led to a complete loss of activity. researchgate.netunl.edu
Alkylation at the nitrogen atom of the thiazine (B8601807) ring (N-12) also plays a crucial role. The addition of aminoalkyl substituents at this position generally increases antiproliferative activity when compared to the corresponding 12H analogs. researchgate.netunl.edu For example, 12-substituted derivatives showed IC50 values between 5.6–12.4 mg/mL against SNB-19 and C-32 cell lines, an activity level similar to cisplatin (B142131). unl.edu The oxidation state of the sulfur atom is another critical factor; oxidation of the sulfur in certain N-hydroxyalkyl-2-aminophenothiazines was found to increase their biological activity against multidrug-resistant (MDR) colonic adenocarcinoma cells. iiarjournals.org
For the core 12H-Benzo[b]phenothiazine structure, substitutions at the C-3 position with electron-withdrawing groups, such as -NO₂, have been shown to enhance cytotoxicity, particularly in multidrug-resistant cancer cells. Similarly, N-10 alkylation with methyl or ethyl groups can increase lipophilicity, which is a desirable trait for improving penetration of the blood-brain barrier.
| Compound/Derivative Class | Substituent(s) | Position(s) | Cell Line(s) | Activity (IC50 / Effect) |
| 5-alkyl-12(H)-quino[3,4-b] researchgate.netbenzothiazinium salts | Butyl, Decyl | 5 | Hct116, LLC | Active (2.2-19.6 μg/mL) nih.gov |
| 5-alkyl-12(H)-quino[3,4-b] researchgate.netbenzothiazinium salts | Any | 11 | Hct116, LLC | Inactive nih.govresearchgate.net |
| 12H-quino[3,4-b] researchgate.netbenzothiazines | Halogen, Methyl | 9 | C-32 | Active (IC50 = 7.8–9.4 μg/mL) unl.edu |
| 12H-quino[3,4-b] researchgate.netbenzothiazine (15a) | None | - | SNB-19, C-32 | Active (IC50 = 9.6, 8.9 μg/mL) unl.edu |
| 12(H)-quino[3,4-b] researchgate.netbenzothiazine | Methyl | 11 | SNB-19, C-32 | Inactive researchgate.netunl.edu |
| 12-substituted quino[3,4-b]benzothiazines | Dialkylaminoalkyl | 12 | SNB-19, C-32 | Active (5.6–12.4 mg/mL) unl.edu |
| This compound-6,11-diones | 2,3-bis-arylsulfanyl | 2, 3 | HeLa | Potent antiproliferative activity researchgate.net |
Correlation between Structural Features and Differentiation-Inducing Activity
The ability of phenothiazine (B1677639) derivatives to induce cell differentiation, a potential therapeutic strategy for some cancers, is strongly linked to specific structural motifs. Studies have primarily focused on the isomeric 12H-Benzo[a]phenothiazine, which has shown potent activity in inducing the differentiation of human myelogenous leukemic cell lines (like ML-1, U-937, and THP-1) into mature monocytes and macrophages. unl.edunih.gov
A key finding is the correlation between this biological activity and the ability of the molecule to form radicals. nih.gov Electron Spin Resonance (ESR) spectroscopy revealed that active benzo[a]phenothiazines, including the parent compound and its 9-methyl, 10-methyl, and 11-methyl derivatives, produced radicals under alkaline conditions. nih.gov In contrast, inactive derivatives, such as 6-hydroxy-5-oxo-5H-benzo[a]phenothiazine, did not generate detectable radicals. nih.gov These results suggest that the differentiation-inducing activity of benzo[a]phenothiazines may be initiated by radical-mediated reactions. nih.gov
The parent 12H-Benzo[a]phenothiazine and 5-oxo-5H-benzo[a]phenothiazine are particularly effective inducers of differentiation. nih.gov The activity of other benzo[a]phenothiazine derivatives was found to be significantly lower, and phenothiazines lacking the additional benzo group were inactive. nih.gov While 12H-benzo[a]phenothiazine can trigger monocytic maturation at a concentration of 10 µM, its isomer this compound has garnered more attention for its antifungal and direct anticancer properties rather than for inducing differentiation.
| Compound | Differentiation-Inducing Activity (Leukemic Cells) | Radical Generation (ESR) |
| 12H-Benzo[a]phenothiazine | Potent Inducer nih.gov | Yes nih.gov |
| 9-Methyl-12H-benzo[a]phenothiazine | Active nih.gov | Yes nih.gov |
| 10-Methyl-12H-benzo[a]phenothiazine | Active nih.gov | Yes nih.gov |
| 11-Methyl-12H-benzo[a]phenothiazine | Active nih.gov | Yes nih.gov |
| 5-Oxo-5H-benzo[a]phenothiazine | Potent Inducer nih.gov | Yes nih.gov |
| 6-Hydroxy-5-oxo-5H-benzo[a]phenothiazine | Little to no activity nih.gov | No nih.gov |
| Phenothiazine | Undetectable nih.gov | No nih.gov |
Relationship between Molecular Conformation and Biological Activity
The three-dimensional structure of phenothiazine derivatives is a critical determinant of their biological activity. The core phenothiazine ring system is not planar but adopts a characteristic folded or "butterfly" conformation along the N-S axis. rsc.org This non-planar structure is significant as it can hinder intermolecular π-π stacking and molecular aggregation, which can influence solubility, crystal packing, and interactions with biological targets. rsc.orgresearchgate.net
The dihedral angle between the two benzene (B151609) rings is approximately 158°, and this bent conformation dictates how the molecules interact with each other and with target proteins. rsc.org For example, face-to-face stacking in the crystalline phase, influenced by this butterfly shape, is known to enhance charge transport, a property relevant to applications in organic semiconductors.
Modification of the core structure, such as through substitution, alters this conformation and, consequently, the molecule's biological profile. nih.gov For instance, the introduction of bulky substituents or the oxidation of the sulfur atom can change the degree of folding, thereby affecting how the molecule fits into the binding pocket of a target enzyme or receptor. The stereochemical properties of substituents are also vital; for example, the anomeric effect, where substituents adjacent to a heteroatom adopt a specific axial or equatorial orientation, can significantly alter the conformational behavior and reactivity of the heterocyclic system. mdpi.com In some strained derivatives, photoinduced structural planarization can occur, where the molecule flattens in the excited state, a phenomenon with implications for its photophysical properties. researchgate.net
Structure-Property Relationships in Spectroscopic and Electronic Behaviors
The electronic and spectroscopic properties of this compound derivatives are intrinsically linked to their molecular structure. The extended π-conjugated system imparts unique electronic characteristics that can be fine-tuned through chemical modification.
The introduction of substituents with different electronic properties (electron-donating or electron-withdrawing) is a key strategy for tuning these behaviors. For example, installing electron-withdrawing groups (EWGs) like -CN or -NO₂ on the phenothiazine core can enhance fluorescence emission compared to the parent compound or derivatives with electron-donating groups (EDGs) like -OMe. researchgate.net This is because EWGs can lower the energy of the sulfur atom's lone-pair electrons, suppressing non-radiative transitions and making the allowed π-π* transition dominant, in some cases leading to near-perfect (100%) emission quantum yields. researchgate.net
The oxidation state of the central sulfur atom also has a profound impact on electronic properties. Increasing the oxidation state from a sulfide (B99878) to a sulfoxide (B87167) or a sulfone affects the frontier molecular orbital (HOMO/LUMO) energy levels. rsc.org This, in turn, influences the material's electron-donating or -accepting character and its performance in optoelectronic devices. rsc.org
Furthermore, a direct relationship has been established between the calculated dipole moments of benzo[a]phenothiazine derivatives and their biological activity. nih.gov Active compounds that induce differentiation were found to have a significantly smaller ground-state dipole moment (μg) and a larger first excited-state dipole moment (μe). nih.gov The ratio of these dipole moments (μe/μg) proved to be a useful parameter for distinguishing between active and inactive compounds, suggesting that the charge distribution in both ground and excited states is critical for biological function. nih.gov
| Structural Feature | Property Affected | Observation |
| Electron-Withdrawing Group (-NO₂) at C-3 | Photoluminescence | Attains 100% emission quantum yield in nonpolar solvents. researchgate.net |
| Electron-Donating Group (-OMe) at C-3 | Photoluminescence | Weak fluorescence due to partially forbidden transitions. researchgate.net |
| Sulfur Oxidation State (Sulfide vs. Sulfoxide/Sulfone) | Electronic Properties / Stokes Shift | Profoundly impacts HOMO energy levels; oxidation leads to smaller Stokes shifts. rsc.org |
| Phenyl substituent at N-12 | Electronic Properties | Offers unique electronic and photophysical properties for materials science. atomfair.com |
| Methyl substitution on benzo[a]phenothiazine | Dipole Moment & Activity | Active compounds have low ground-state (μg) and high excited-state (μe) dipole moments. nih.gov |
Advanced Applications of 12h Benzo B Phenothiazine in Materials Science and Catalysis
Use in Organic Electronics (e.g., Semiconductor Materials)
The rigid, planar, and π-conjugated structure of the benzo[b]phenothiazine core makes it an excellent candidate for organic electronic materials. Derivatives of this compound are actively researched for their semiconducting properties, which are crucial for various electronic devices.
One of the primary applications is in Organic Light-Emitting Diodes (OLEDs). Benzo[b]phenothiazine derivatives have been developed as stable blue fluorescent materials. google.com These materials can be synthesized by reacting the 12H-benzo[b]phenothiazine core with alkyl halides or aryl triflates. google.com The resulting derivatives often exhibit high quantum yields and narrow emission bands, which are desirable for display and lighting applications. google.com The inherent structure of these derivatives, which can adopt a quasi-equatorial conformation, is beneficial for promoting the radiative transition of triplet excitons, a key process in efficient light emission. google.com
The ability of benzo[b]phenothiazine to form stable crystalline structures enhances its utility. In the solid state, molecules can arrange through π-π stacking, which facilitates charge transport, a fundamental requirement for semiconductor performance. Phenyl-substituted derivatives, such as 12-Phenyl-12H-benzo[b]phenothiazine, are specifically noted for their use in developing hole-transport materials and novel OLED emitters, leveraging their unique electronic and photophysical properties. atomfair.com
| Derivative | Application Area | Key Feature/Property | Source |
| Alkyl/Aryl-substituted Benzo[b]phenothiazines | Blue Fluorescent OLEDs | Stable structure, high quantum yield, narrow emission band. google.com | google.com |
| 12-Phenyl-12H-benzo[b]phenothiazine | Organic Semiconductors | Hole-transport material, OLED emitter. atomfair.com | atomfair.com |
| Benzo[b]phenothiazine Core | Organic Semiconductors | Enhanced charge transport via π-π stacking in the crystalline phase. |
Application in Dye-Sensitized Solar Cells (DSSC)
Phenothiazine-based structures are widely used as electron donors in sensitizer (B1316253) dyes for Dye-Sensitized Solar Cells (DSSCs) due to their excellent light-harvesting capabilities and ability to form stable cation radicals. researchgate.net The benzo[b]phenothiazine core, with its extended conjugation, serves as a robust donor moiety in donor-π-acceptor (D-π-A) type dyes.
Furthermore, research into novel phenothiazine-based sensitizers, when co-sensitized with standard dyes like N719, has shown significant improvements in photovoltaic performance. rsc.org These dyes, when adsorbed onto the TiO₂ semiconductor surface, exhibit broadened absorption profiles, indicating strong electronic coupling and efficient electron injection, which are critical for high-performance DSSCs. rsc.org
| Dye Structure/Type | Role of Benzo[b]phenothiazine | Key Finding | Source |
| (E)-2-cyano-3-(12-methyl-12H-benzo[b]phenothiazin-11-yl)acrylic acid | Electron Donor | A donor-acceptor type dye designed for DSSC applications. iucr.org | iucr.org |
| Phenothiazine-based Sensitizers (General) | Core Sensitizer Unit | Used as sensitizers due to high stacking abilities and low oxidation potentials. researchgate.net | researchgate.net |
| Co-sensitization with N719 | Primary Sensitizer | Novel phenothiazine (B1677639) dyes show broadened spectral absorption on TiO₂. rsc.org | rsc.org |
Role as Building Blocks in Organic Synthesis
This compound is a versatile building block for the creation of more complex functional molecules. Its core structure can be readily modified through various chemical reactions to yield a wide range of derivatives with tailored properties for different applications.
The synthesis of 12-aminoacetyl-12H-benzo[b]phenothiazines and their corresponding dioxides demonstrates the utility of the core structure as a scaffold for creating new compounds. rsc.org The nitrogen atom at the 12-position is a common site for substitution. For instance, N-alkylation with alkyl halides or palladium-catalyzed C-N coupling reactions with aryl halides can be performed to attach different functional groups. google.com These reactions produce alkyl- or aryl-substituted benzo[b]phenothiazine derivatives, which are precursors for materials used in OLEDs. google.com
The compound also serves as a starting material for synthesizing catalysts and pigments. Its ability to undergo reactions like oxidation to form sulfoxides and sulfones, or electrophilic substitution on the benzene (B151609) rings, further expands its versatility as a foundational molecule in synthetic organic chemistry.
| Starting Material | Reaction Type | Product Class | Source |
| This compound | N-Alkylation / C-N Coupling | Aryl/Alkyl-substituted derivatives for OLEDs. google.com | google.com |
| This compound | Acylation | 12-Aminoacetyl-12H-benzo[b]phenothiazine derivatives. rsc.org | rsc.org |
| This compound | General Synthesis | Building block for complex molecules like catalysts and dyes. |
Catalytic Applications (e.g., as Catalysts or Ligands)
In recent years, this compound and its derivatives have emerged as highly effective organic photoredox catalysts. Their planar, conjugated system allows for efficient charge transfer upon photoexcitation, making them suitable for mediating a variety of chemical transformations.
N-Arylbenzo[b]phenothiazines have been developed as reducing photoredox catalysts. thieme-connect.com The addition of the benzo[b] moiety to the N-phenylphenothiazine structure causes a bathochromic shift in light absorption, allowing these catalysts to be excited with lower-energy visible light (e.g., 385 nm and 405 nm) instead of UV light. thieme-connect.com This is a significant advantage, as it allows for milder reaction conditions. These catalysts have been successfully used for the nucleophilic addition of alcohols to styrenes. thieme-connect.com
Similarly, 12-phenyl-12H-benzo[b]phenothiazine has been used as an organic photocatalyst to generate fluorinated radicals from difluorostyrenes under visible light irradiation. rsc.org Another key application is in polymer chemistry, where phenyl benzo[b]phenothiazine acts as a visible light-induced metal-free photoredox catalyst for Atom Transfer Radical Polymerization (ATRP). researchgate.net This system enables temporal control over the polymerization of various methacrylate (B99206) monomers, where the reaction proceeds only when stimulated by light. researchgate.net
| Catalyst | Reaction Catalyzed | Light Source | Key Advantage | Source |
| N-Arylbenzo[b]phenothiazines | Nucleophilic addition of alcohols to styrenes | Visible (385 nm, 405 nm) | Shifted absorption to visible light from UV. thieme-connect.com | thieme-connect.com |
| 12-Phenyl-12H-benzo[b]phenothiazine | Generation of fluorinated radicals | Visible Light | Organic photocatalyst system. rsc.org | rsc.org |
| Phenyl benzo[b]phenothiazine | Metal-Free Atom Transfer Radical Polymerization (ATRP) | Visible (392 nm) | Temporal control over polymer chain growth. researchgate.net | researchgate.net |
Concluding Perspectives and Future Research Directions for 12h Benzo B Phenothiazine
Elucidating Undiscovered Molecular Targets and Pathways
While the interaction of the 12H-Benzo[b]phenothiazine scaffold with known targets like dopamine (B1211576) and serotonin (B10506) receptors is acknowledged, its full mechanism of action, particularly in oncology, remains an area ripe for investigation. The structural isomer, 12H-Benzo[a]phenothiazine, is known to potently induce monocytic differentiation and apoptosis in human myelogenous leukemic cell lines. nih.govunl.edu This suggests that this compound and its derivatives, which also induce apoptosis, may interact with specific, yet undiscovered, molecular components within cell differentiation and programmed cell death pathways.
Future research should focus on identifying these novel targets. The pro-apoptotic effects are likely mediated by interactions with key regulatory proteins that have not yet been characterized for this specific isomer. Investigations could explore:
Caspase Cascade Activation: Identifying which specific initiator or executioner caspases are directly or indirectly activated by this compound derivatives.
Mitochondrial Pathway Proteins: Investigating interactions with Bcl-2 family proteins or effects on the mitochondrial permeability transition pore.
Kinase Signaling Pathways: Screening for inhibitory or activating effects on key protein kinases involved in cell survival and differentiation, such as Protein Kinase C (PKC) or mitogen-activated protein kinases (MAPKs).
Transcription Factors: Elucidating how the compound might alter the activity of transcription factors that govern the expression of genes related to cell cycle arrest, differentiation, and apoptosis.
Uncovering these pathways is crucial for understanding the compound's full biological activity and for the rational design of more potent and specific therapeutic agents.
Development of Targeted Derivatization Strategies for Enhanced Selectivity
The future therapeutic utility of this compound hinges on the ability to enhance its selectivity towards specific molecular targets while minimizing off-target effects. The development of targeted derivatization strategies is paramount to achieving this goal. The phenothiazine (B1677639) core offers multiple reactive sites, particularly the N-12 position and the aromatic rings, which can be functionalized to fine-tune the molecule's properties. rsc.org
Key strategies for future synthetic efforts should include:
N-12 Position Functionalization: Introducing various alkyl or aryl substituents at the nitrogen atom can modulate the compound's lipophilicity, steric profile, and the "butterfly angle" of the phenothiazine ring system, which can significantly impact binding affinity for target proteins.
Substitution on the Benzo Ring: Employing modern cross-coupling reactions, such as Suzuki-Miyaura coupling, allows for the regioselective introduction of functional groups onto the fused benzo moiety. These modifications can alter electron density and create new interaction points (e.g., hydrogen bond donors/acceptors) to improve target engagement.
Bioisosteric Replacement: Systematically replacing parts of the molecule with bioisosteres can improve pharmacokinetic properties and enhance selectivity. For example, oxidation of the sulfur atom to a sulfoxide (B87167) or sulfone has been shown to dramatically alter the electronic properties and fluorescence of phenothiazine systems. acs.org
A systematic approach, creating a library of derivatives and screening them against newly identified targets, will be essential for developing compounds with improved therapeutic indices.
| Derivatization Site | Potential Modification | Desired Outcome |
| N-12 Position | Phenyl groups, alkyl chains | Modulate steric hindrance and lipophilicity; alter binding pocket fit. |
| Fused Benzo Ring | Electron-withdrawing/donating groups | Tune redox potential and electronic properties for target interaction. |
| Thiazine (B8601807) Sulfur | Oxidation to Sulfoxide (S=O) or Sulfone (SO₂) | Enhance electron-accepting character; modify fluorescence for imaging applications. acs.org |
| Aromatic Core | Introduction of amino or hydroxyl groups | Create specific hydrogen bonding interactions with target proteins for higher affinity. |
Integration of Advanced Computational and Experimental Methodologies
To accelerate the discovery and optimization of this compound derivatives, a close integration of advanced computational and experimental methods is indispensable. This synergistic approach can create a powerful feedback loop, where computational predictions guide synthetic efforts and experimental results refine computational models.
Computational Methodologies:
Density Functional Theory (DFT): DFT calculations are essential for predicting the physicochemical properties of novel derivatives before their synthesis. samipubco.comresearchgate.net This includes determining HOMO-LUMO energy gaps, which relate to the molecule's reactivity and electronic properties, and calculating molecular electrostatic potential maps to predict reactive sites. abap.co.inmdpi.com
Molecular Docking: In silico molecular docking can be used to screen virtual libraries of this compound derivatives against the three-dimensional structures of known or hypothesized protein targets. samipubco.comresearchgate.net This allows for the prioritization of compounds with the highest predicted binding affinities and the most favorable interaction modes.
Quantitative Structure-Activity Relationship (QSAR): As experimental data becomes available, QSAR models can be built to establish a mathematical relationship between the structural features of the compounds and their biological activity, further guiding the design of more potent derivatives. mdpi.com
Experimental Methodologies:
High-Throughput Screening (HTS): HTS assays are needed to rapidly evaluate the biological activity of synthesized compound libraries against the targets identified in section 9.1.
Advanced Spectroscopy and Crystallography: Techniques like 2D-NMR and single-crystal X-ray diffraction are crucial for unambiguously confirming the structure of new derivatives and understanding their three-dimensional conformation, which is vital for accurate docking studies. abap.co.in
Omics Technologies: Transcriptomics and proteomics can provide a broad, unbiased view of the cellular pathways affected by lead compounds, helping to identify novel targets and potential off-target effects.
Exploration of Novel Applications in Interdisciplinary Fields
While much of the focus on this compound has been on its biological activity, its unique electronic structure makes it a compelling candidate for applications in materials science and catalysis. Future research should actively explore these non-medical avenues.
Photoredox Catalysis: Derivatives such as 12-Phenyl-12H-benzo[b]phenothiazine have already been successfully employed as highly effective organic photoredox catalysts. nih.govnih.gov They can be used to facilitate metal-free atom transfer radical polymerization (ATRP) under visible light, offering a greener and more controlled method for synthesizing advanced polymers. nih.govacs.org Further exploration could involve designing new derivatives with tailored redox potentials to catalyze a wider range of challenging organic transformations.
Organic Electronics: The broader phenothiazine family is widely used in organic electronics due to its strong electron-donating nature and stable, non-planar structure which can suppress aggregation. researchgate.netresearchgate.net The extended conjugation of this compound suggests it could be a superior building block for:
Organic Light-Emitting Diodes (OLEDs): As a component of the emissive layer or as a hole-transporting material. rsc.org
Dye-Sensitized Solar Cells (DSSCs): Acting as the electron donor (sensitizer dye) component in D-π-A chromophore systems. researchgate.netnih.govmdpi.com
Chemosensors: The core structure can be functionalized to create fluorescent probes that respond to specific ions or molecules through changes in their photophysical properties. researchgate.net
By expanding the scope of research beyond pharmacology, the full potential of the this compound scaffold can be realized across a range of high-technology fields.
Q & A
Basic: What are the established synthetic routes for 12H-Benzo[b]phenothiazine, and how do reaction conditions affect yields?
Methodological Answer:
The synthesis of this compound typically involves cyclization reactions or modifications of phenothiazine precursors. A key route involves the reaction of heterocyclic azides (e.g., aryl azides) with this compound under thermal or photochemical conditions, leading to azomethine dye formation via nitrene intermediates . For example, heating phenyl azide with this compound in 1,2,4-trichlorobenzene yields coupling products, with reaction efficiency dependent on temperature, solvent polarity, and light exposure . Optimization studies suggest yields improve under inert atmospheres and with catalysts like Lewis acids. Researchers should prioritize reaction monitoring (e.g., TLC, NMR) to track intermediate formation and minimize side reactions like dimerization .
Advanced: How do structural modifications at specific positions influence the anticancer activity of this compound derivatives?
Methodological Answer:
Structure-activity relationship (SAR) studies reveal that substitutions at the C-3, C-7, and N-10 positions significantly modulate anticancer activity. For instance:
- C-3 substituents : Electron-withdrawing groups (e.g., -NO₂) enhance cytotoxicity in multidrug-resistant cancer cells by improving interactions with P-glycoprotein .
- N-10 alkylation : Methyl or ethyl groups increase lipophilicity, improving blood-brain barrier penetration for targeting CNS tumors .
- C-7 halogenation : Chlorine or fluorine atoms boost DNA intercalation potency, as shown in apoptosis assays using Annexin V/propidium iodide staining .
Researchers should employ computational modeling (e.g., molecular docking) to predict binding affinities and validate results with in vitro cytotoxicity assays (e.g., MTT, IC₅₀ determinations) .
Advanced: What contradictions exist in the reported biological activities of this compound derivatives, and how can researchers resolve these discrepancies?
Methodological Answer:
Contradictions arise in studies on apoptosis induction and antiviral efficacy. For example:
- Apoptosis : Some derivatives show potent pro-apoptotic activity in MDR cancer cells , while others exhibit negligible effects due to variations in cell line sensitivity or assay protocols (e.g., serum concentration in culture media) .
- Antiviral activity : Certain derivatives inhibit viral replication in preclinical models, but clinical trials note adverse neuropsychiatric side effects, limiting therapeutic utility .
To resolve discrepancies, researchers should: - Standardize assay conditions (e.g., cell passage number, drug incubation time).
- Use orthogonal validation methods (e.g., flow cytometry for apoptosis, qPCR for viral load quantification).
- Conduct meta-analyses of published datasets to identify confounding variables .
Basic: What spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
Methodological Answer:
Key techniques include:
- ¹H/¹³C NMR : The N-H proton appears as a broad singlet at δ ~8.5 ppm, while aromatic protons in the fused benzo ring resonate at δ 6.8–7.5 ppm. The sulfur atom induces deshielding in adjacent carbons (C-1 and C-11 at ~125–130 ppm) .
- Mass Spectrometry (MS) : The molecular ion [M+H]⁺ at m/z 249.33 (C₁₆H₁₁NS) confirms the base structure. Fragmentation patterns reveal loss of H₂S (m/z 231) or benzene rings .
- FTIR : Stretching vibrations for N-H (3350 cm⁻¹) and C-S (690 cm⁻¹) are diagnostic. Researchers should compare experimental data with computational predictions (e.g., DFT) to validate assignments .
Advanced: What mechanistic insights explain the electrochemical properties of this compound in photoredox catalysis applications?
Methodological Answer:
The compound’s planar conjugated system enables efficient charge transfer, making it suitable for photoredox catalysis. Key mechanisms include:
- Photoexcitation : Upon UV-vis irradiation, this compound transitions to a triplet state, facilitating single-electron transfer (SET) to substrates like iodonium salts .
- Redox Potentials : Cyclic voltammetry reveals a reduction potential of −1.2 V (vs. SCE), enabling radical generation in polymerization reactions .
Researchers should optimize catalytic efficiency by: - Tuning solvent polarity (e.g., acetonitrile for high dielectric constant).
- Pairing with co-catalysts (e.g., amines) to stabilize radical intermediates .
Advanced: How does the molecular conformation of this compound affect its intermolecular interactions in supramolecular assemblies?
Methodological Answer:
The "butterfly" conformation of the phenothiazine core (dihedral angle ~158° between benzo and thiazine rings) dictates stacking behavior:
- π-π Interactions : Face-to-face stacking in crystalline phases enhances charge transport in organic semiconductors .
- Hydrogen Bonding : The N-H group participates in H-bonding with electron-deficient aromatics, influencing crystal packing and solubility .
Researchers should employ X-ray crystallography to resolve 3D structures and molecular dynamics simulations to predict aggregation patterns in solution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
